3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide
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Description
3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention among researchers due to its potential therapeutic applications. It is a small molecule that belongs to the class of benzamide derivatives and has a molecular weight of 344.36 g/mol. This compound has shown promising results in pre-clinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Scientific Research Applications
Fluorination Techniques and Heterocyclic Compound Synthesis
Decarboxylative Fluorination
A transition-metal-free decarboxylative fluorination method for electron-rich heteroaromatics, including furan and pyrazole derivatives, showcases the utility of such compounds in synthesizing fluorinated analogs. This method, which uses Selectfluor, highlights the relevance of compounds similar to 3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide in generating fluorinated dimer products from nitrogen-containing heteroaromatic carboxylic acids (Xi Yuan, Jian-Fei Yao, & Zhen-Yu Tang, 2017).
Synthesis of 3-Amino-4-Fluoropyrazoles
Demonstrating the synthesis of fluorinated pyrazoles that serve as building blocks in medicinal chemistry. This process involves monofluorination and further functionalization, indicating the importance of fluorinated intermediates for developing pharmacologically active molecules (Riccardo Surmont et al., 2011).
Antimicrobial and Anticancer Activities
Synthesis and Biological Activities
The synthesis of heterocyclic compounds based on the backbone of chalcones, including furan and pyrazole derivatives, has shown significant biological activities. This includes antimicrobial and anticancer properties, demonstrating the potential of compounds like 3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide in pharmacological research (Yasser H. Zaki, Marwa S. Al-Gendey, & A. Abdelhamid, 2018).
Novel Synthetic Routes and Antiviral Activities
Synthesis of Benzamide-Based 5-Aminopyrazoles
A study describes a new synthesis route for benzamide-based 5-aminopyrazoles showing remarkable antiavian influenza virus activity. This highlights the importance of incorporating fluorine and related structures into compounds for developing antiviral agents (A. Hebishy, Hagar T. Salama, & G. Elgemeie, 2020).
properties
IUPAC Name |
3-fluoro-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-13-5-1-4-12(10-13)16(21)18-11-14(15-6-2-9-22-15)20-8-3-7-19-20/h1-10,14H,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTQELKGVYAZIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide |
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